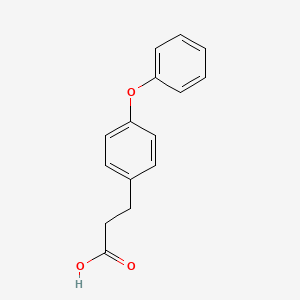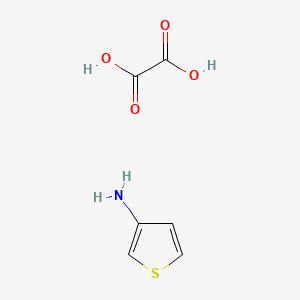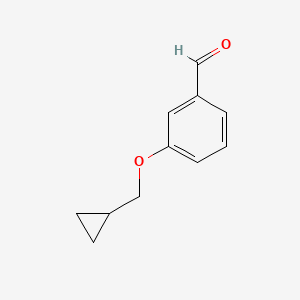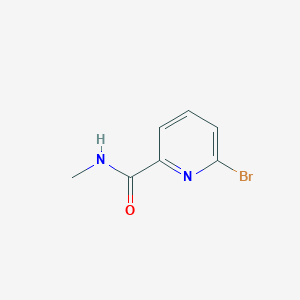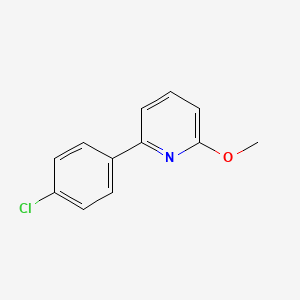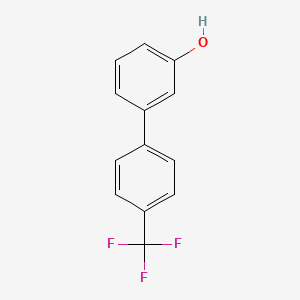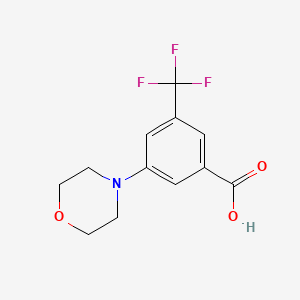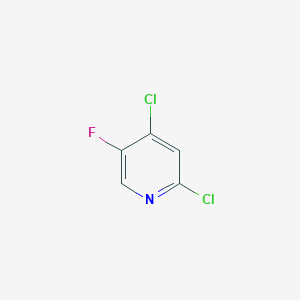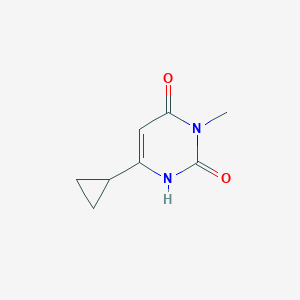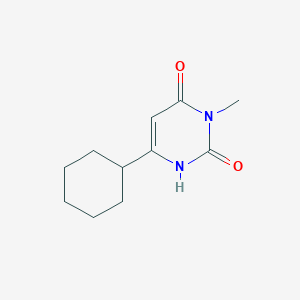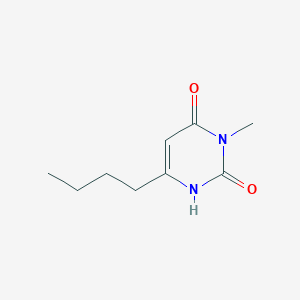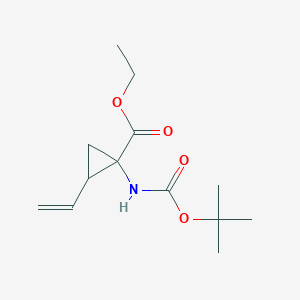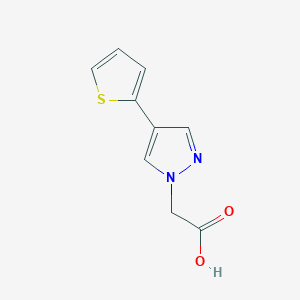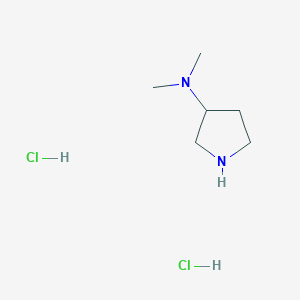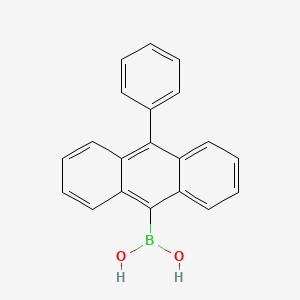
(10-Phenylanthracen-9-yl)boronic acid
Overview
Description
(10-Phenylanthracen-9-yl)boronic acid is a chemical compound with the molecular formula C20H15BO2 and a molecular weight of 298.15 . It is typically a white to yellow crystal or powder .
Synthesis Analysis
The synthesis of (10-Phenylanthracen-9-yl)boronic acid is typically achieved through the Suzuki coupling reaction . The starting material is usually 9-bromo-10-phenylanthracene, which is converted into the corresponding aryl lithium reagent under strong base conditions. This reagent is then reacted with trimethyl borate or triisopropyl borate, followed by hydrolysis to yield the boronic acid .Molecular Structure Analysis
The molecular structure of (10-Phenylanthracen-9-yl)boronic acid consists of a phenyl group attached to the 10-position of an anthracene ring, with a boronic acid group at the 9-position . The InChI code for this compound is 1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H .Physical And Chemical Properties Analysis
(10-Phenylanthracen-9-yl)boronic acid has a density of 1.27 . It has a boiling point of 521.3±53.0 °C at 760 mmHg . The compound is soluble in methanol . It is light sensitive and should be stored in a cool, dry place .Scientific Research Applications
Application in OLED Materials
- Summary of Application : “(10-Phenylanthracen-9-yl)boronic acid” is used as an intermediate in the production of OLED (Organic Light Emitting Diode) materials .
Application in Porphyrin Synthesis
- Summary of Application : “(10-Phenylanthracen-9-yl)boronic acid” has been used in the synthesis of 3,5-bis(10-phenylanthracen-9-yl)benzene-appended porphyrins (BPABPs), which are designed to study intramolecular energy transfer between two chromophores .
- Methods of Application : The Curtius rearrangement of 3,5-bis(10-phenylanthracen-9-yl)benzoyl azide in the presence of the platinum(II) complex of 5,10,15-tris(3,5-di-tert-butylphenyl)-20-(3-hydroxyphenyl)porphyrin or its free base in toluene afforded the corresponding BPABP .
- Results or Outcomes : The anthracene units of the BPABPs show considerably quenched fluorescence compared to that of the reference anthracene, indicative of efficient intramolecular singlet–singlet energy transfer from the anthracene to the porphyrin unit .
Application in Suzuki–Miyaura Cross-Coupling Reactions
- Summary of Application : “(10-Phenylanthracen-9-yl)boronic acid” can be used in Suzuki–Miyaura cross-coupling (SMC) reactions . SMC reactions are a type of palladium-catalyzed cross coupling reaction that are essential tools in chemical synthesis .
Application as a Pharmaceutical Intermediate
- Summary of Application : “(10-Phenylanthracen-9-yl)boronic acid” can be used as a pharmaceutical intermediate .
Application as a Fluorescent Probe
Safety And Hazards
(10-Phenylanthracen-9-yl)boronic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
(10-Phenylanthracen-9-yl)boronic acid is used as a pharmaceutical intermediate and as an OLED material . Its large conjugated system makes it a useful molecular unit in the synthesis and construction of conjugated organic materials . By changing the degree of conjugation in the material molecule, it is possible to alter the luminescent properties and structural properties of the organic material .
properties
IUPAC Name |
(10-phenylanthracen-9-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCPPWNSMAZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623823 | |
| Record name | (10-Phenylanthracen-9-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10-Phenylanthracen-9-yl)boronic acid | |
CAS RN |
334658-75-2 | |
| Record name | (10-Phenylanthracen-9-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10-phenylanthracen-9-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

